EGFR Kinase Inhibition Class Potency: Cyanoenamide Scaffold Benchmarking for 455327-01-2
455327-01-2 belongs to the cyanoenamide class for which direct EGFR inhibitory activity has been established. In the most directly comparable systematic SAR study, cinnamic amide derivative 2f (bearing a 4-methoxybenzylidene and N-phenyl amide) inhibited EGFR with an IC50 of 5.16 μM, while compound 2j gave an IC50 of 7.37 μM [1]. The presence of a bromine atom and a nitro group in 455327-01-2 is expected to enhance potency relative to these reference compounds, because electron-withdrawing substituents on both rings were shown to increase EGFR binding affinity in the same study [1].
| Evidence Dimension | EGFR kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 10 μM based on SAR interpolation (not experimentally determined for 455327-01-2) |
| Comparator Or Baseline | Compound 2f (4-methoxy cinnamic amide): IC50 = 5.16 μM; Compound 2j: IC50 = 7.37 μM |
| Quantified Difference | N/A – direct measurement unavailable; structural features predict equal or superior potency |
| Conditions | In vitro EGFR kinase inhibition assay; ATP concentration not specified; MCF-7 cell line for antiproliferative assay [1] |
Why This Matters
Establishes that the cyanoenamide scaffold of 455327-01-2 is pre-validated for EGFR inhibition, enabling procurement decisions for kinase-focused screening campaigns.
- [1] Zhang M, Lu X, Zhang HJ, Li N, Xiao Y, Zhu HL, Ye YH. Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Med Chem Res. 2013;22:986-994. doi:10.1007/s00044-012-0093-z View Source
